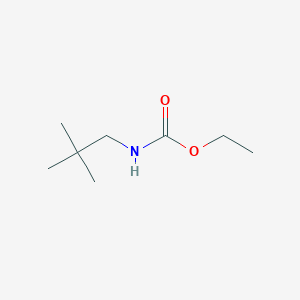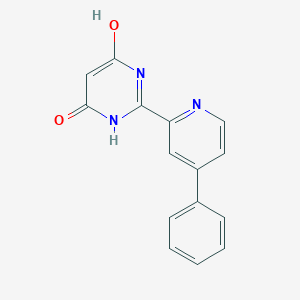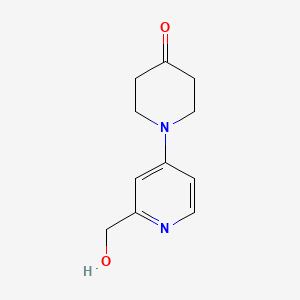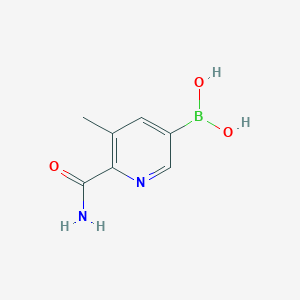![molecular formula C19H28F3NO B14002611 Dodecanamide,n-[2-(trifluoromethyl)phenyl]- CAS No. 2803-96-5](/img/structure/B14002611.png)
Dodecanamide,n-[2-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanamide,n-[2-(trifluoromethyl)phenyl]- is an organic compound characterized by the presence of a dodecanamide backbone with a trifluoromethyl-substituted phenyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide,n-[2-(trifluoromethyl)phenyl]- typically involves the reaction of dodecanamide with a trifluoromethyl-substituted phenyl group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction. For instance, the trifluoromethylation process can be achieved through radical trifluoromethylation, which involves the use of radical initiators and specific reaction conditions .
Industrial Production Methods
Industrial production of Dodecanamide,n-[2-(trifluoromethyl)phenyl]- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanamide,n-[2-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Dodecanamide,n-[2-(trifluoromethyl)phenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Dodecanamide,n-[2-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s chemical and biological properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethyl-substituted amides and phenyl derivatives, such as trifluoroacetamides and trifluoromethylphenylamines .
Uniqueness
Dodecanamide,n-[2-(trifluoromethyl)phenyl]- is unique due to its specific combination of a dodecanamide backbone and a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
2803-96-5 |
|---|---|
Molekularformel |
C19H28F3NO |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
N-[2-(trifluoromethyl)phenyl]dodecanamide |
InChI |
InChI=1S/C19H28F3NO/c1-2-3-4-5-6-7-8-9-10-15-18(24)23-17-14-12-11-13-16(17)19(20,21)22/h11-14H,2-10,15H2,1H3,(H,23,24) |
InChI-Schlüssel |
GHJLSCAZAQZRDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC1=CC=CC=C1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 9-amino-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14002530.png)
![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)






![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)


![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)

